4-Fluoro-3-iodo-N-(2-methoxyethyl)benzamide
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Overview
Description
4-Fluoro-3-iodo-N-(2-methoxyethyl)benzamide is a chemical compound with the molecular formula C10H11FINO2 It is characterized by the presence of fluorine, iodine, and a methoxyethyl group attached to a benzamide core
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 4-Fluoro-3-iodo-N-(2-methoxyethyl)benzamide typically involves multi-step organic reactions. One common method includes the iodination of a fluorobenzene derivative followed by the introduction of the methoxyethyl group through nucleophilic substitution. The final step involves the formation of the benzamide by reacting the intermediate with an appropriate amine under controlled conditions.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving the use of automated reactors and stringent quality control measures to ensure consistency and safety.
Chemical Reactions Analysis
Types of Reactions: 4-Fluoro-3-iodo-N-(2-methoxyethyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic or electrophilic substitution.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling, where the iodine atom is replaced by a different aryl or alkyl group.
Common Reagents and Conditions:
Substitution Reactions: Reagents like sodium iodide or potassium fluoride in polar solvents.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and boronic acids or esters.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, in a Suzuki-Miyaura coupling, the product would be a new aryl or alkyl derivative of the original compound.
Scientific Research Applications
4-Fluoro-3-iodo-N-(2-methoxyethyl)benzamide has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique functional groups.
Medicine: Explored for its potential therapeutic properties, including anti-cancer and anti-inflammatory activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism by which 4-Fluoro-3-iodo-N-(2-methoxyethyl)benzamide exerts its effects depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The presence of fluorine and iodine atoms can enhance its binding affinity and specificity for certain biological targets.
Comparison with Similar Compounds
4-Fluoro-N-(2-methoxyethyl)benzamide: Lacks the iodine atom, which may affect its reactivity and applications.
3-Iodo-N-(2-methoxyethyl)benzamide: Lacks the fluorine atom, potentially altering its chemical properties and biological activity.
4-Fluoro-3-iodobenzamide: Lacks the methoxyethyl group, which may influence its solubility and interaction with biological targets.
Uniqueness: 4-Fluoro-3-iodo-N-(2-methoxyethyl)benzamide is unique due to the combination of fluorine, iodine, and methoxyethyl groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research applications, offering a balance of reactivity, stability, and specificity.
Properties
IUPAC Name |
4-fluoro-3-iodo-N-(2-methoxyethyl)benzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FINO2/c1-15-5-4-13-10(14)7-2-3-8(11)9(12)6-7/h2-3,6H,4-5H2,1H3,(H,13,14) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LKKZWJIXVHIZMP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCNC(=O)C1=CC(=C(C=C1)F)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FINO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.10 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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